

# Application Notes and Protocols for FPI-1465 in Protein Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

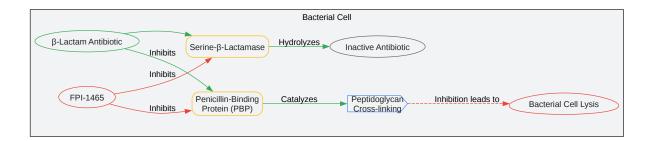
# Introduction

**FPI-1465** is a potent, dual-action inhibitor targeting both serine- $\beta$ -lactamases and penicillin-binding proteins (PBPs). As a member of the diazabicyclooctane (DBO) class of compounds, **FPI-1465** offers a significant advantage in combating bacterial resistance by neutralizing the primary mechanisms of  $\beta$ -lactam antibiotic degradation and by directly inhibiting the enzymes essential for bacterial cell wall synthesis.[1][2][3] These application notes provide detailed protocols for utilizing **FPI-1465** in various protein binding assays to characterize its interaction with target proteins.

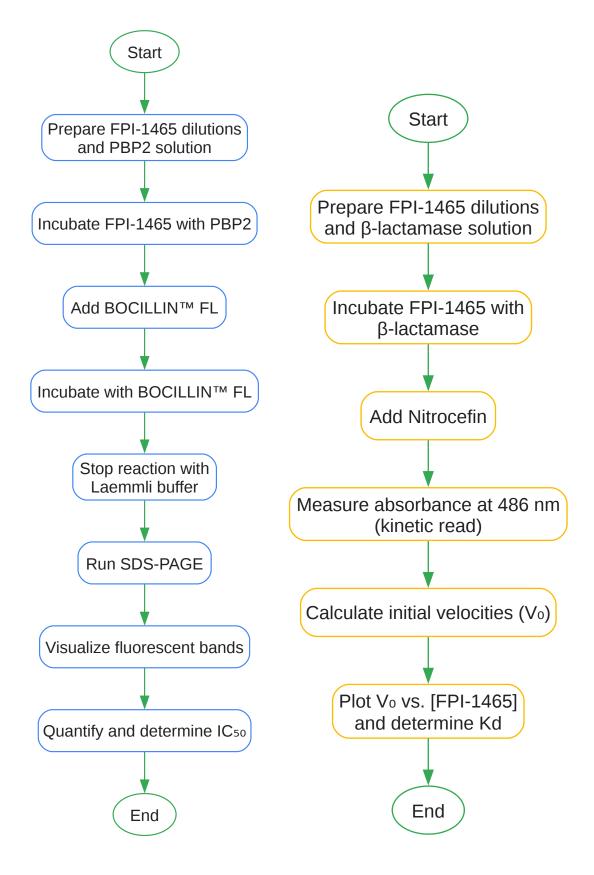
# **Mechanism of Action**

**FPI-1465** acts as a covalent inhibitor, forming a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine- $\beta$ -lactamases and PBPs. This acylation process effectively inactivates the enzyme, preventing the hydrolysis of  $\beta$ -lactamantibiotics (in the case of  $\beta$ -lactamases) or halting the transpeptidation step in peptidoglycan synthesis (in the case of PBPs). This dual-targeting mechanism makes **FPI-1465** a powerful tool against multidrug-resistant Gram-negative bacteria.









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### References

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